1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride
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Overview
Description
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a phenylethyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylethylamine derivative with a cyclic ketone under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride stands out due to its specific spirocyclic structure and the presence of a phenylethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89732-54-7 |
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Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
1-(2-phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-10-14-18(17(16)11-5-2-6-12-17)13-9-15-7-3-1-4-8-15;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChI Key |
LZPBQTQLRYAOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCN2CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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